

# Comparative NMR Analysis of Methyl 4-fluoro-2-methylbenzoate and Structural Analogs

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## Compound of Interest

Compound Name: Methyl 4-fluoro-2-methylbenzoate

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A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **Methyl 4-fluoro-2-methylbenzoate**, alongside two structurally related compounds: Methyl 2-methylbenzoate and Methyl 4-fluorobenzoate. The objective is to offer a clear, data-driven comparison to aid researchers in the identification, characterization, and quality assessment of these important chemical entities. The inclusion of detailed experimental protocols and visual aids is intended to support the practical application of this information in a laboratory setting.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison

The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Methyl 4-fluoro-2-methylbenzoate** and its selected analogs. The data is presented to facilitate a direct comparison of chemical shifts ( $\delta$ ), signal multiplicities, and coupling constants (J), which are crucial for structural elucidation.

Table 1:  $^1\text{H}$  NMR Data Comparison

Compound	Ar-H	-OCH <sub>3</sub>	-CH <sub>3</sub>
Methyl 4-fluoro-2-methylbenzoate	7.85 (dd, J=8.5, 6.0 Hz, 1H), 6.95-6.85 (m, 2H)	3.85 (s, 3H)	2.55 (s, 3H)
Methyl 2-methylbenzoate	7.91 (dd, J=8.2, 1.2 Hz, 1H), 7.39 (td, J=7.5, 1.3 Hz, 1H), 7.24 (m, 2H)	3.89 (s, 3H)	2.60 (s, 3H)
Methyl 4-fluorobenzoate	8.05-7.95 (m, 2H), 7.15-7.05 (m, 2H)	3.88 (s, 3H)	-

Table 2: <sup>13</sup>C NMR Data Comparison

Compound	C=O	Ar-C (Quaternary )	Ar-CH	-OCH <sub>3</sub>	-CH <sub>3</sub>
Methyl 4-fluoro-2-methylbenzoate	167.0	164.5 (d, J=250 Hz), 142.0, 126.0 (d, J=3 Hz)	132.0 (d, J=9 Hz), 115.5 (d, J=21 Hz), 113.0 (d, J=21 Hz)	52.0	22.0
Methyl 2-methylbenzoate	168.5	140.0, 130.5	132.0, 131.5, 128.0, 125.5	51.5	21.5
Methyl 4-fluorobenzoate	166.1	165.7 (d, J=252 Hz), 126.5	132.2 (d, J=9 Hz), 115.6 (d, J=22 Hz)	52.1	-

## Experimental Protocol

The following is a standard protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra, representative of the methods used to obtain the data presented in this guide.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the solid sample or 5-10  $\mu\text{L}$  of the liquid sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

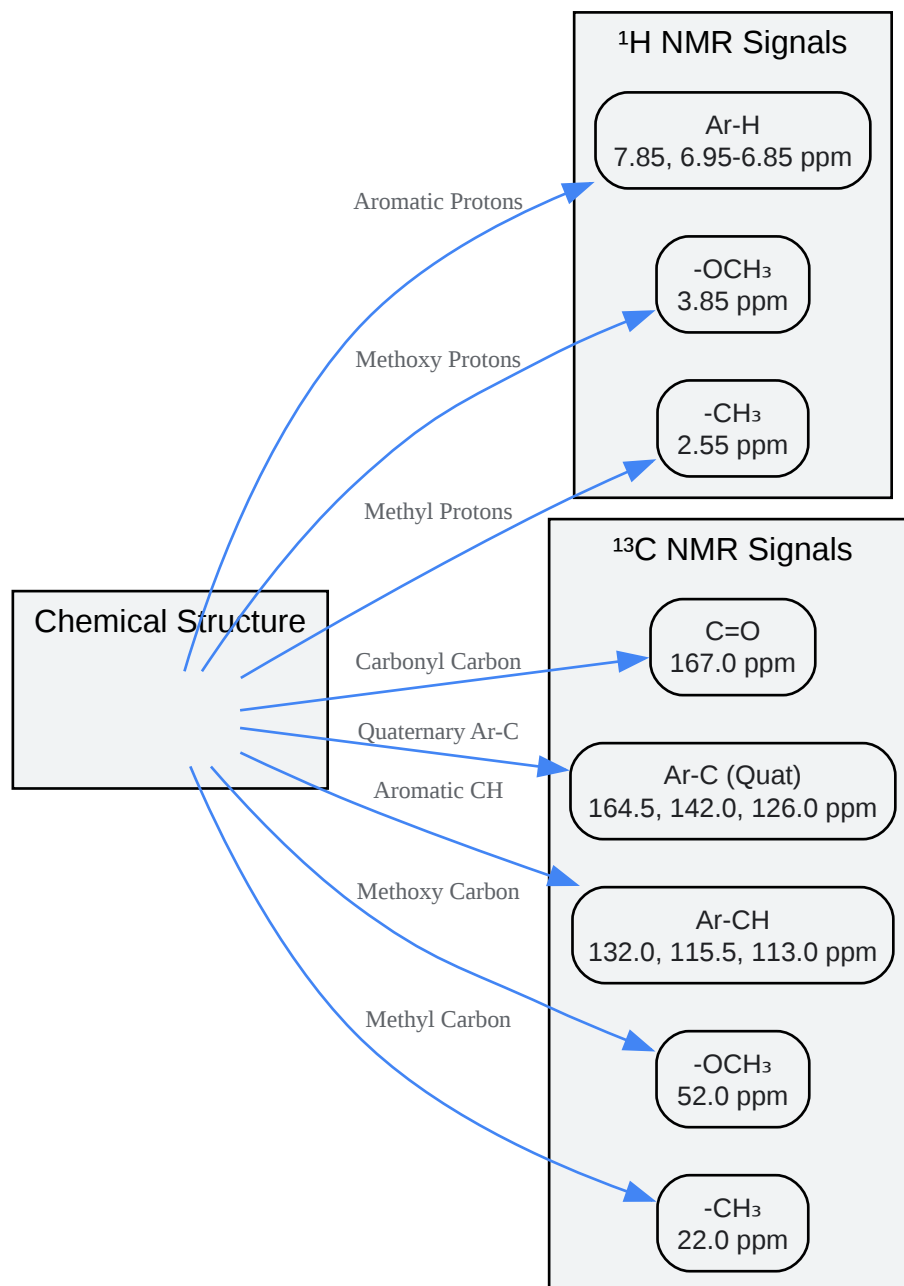
#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Process the  $^{13}\text{C}$  NMR spectrum with a line broadening factor of 1.0 Hz.

## Structural and NMR Signal Correlation

The following diagram illustrates the logical relationship between the structure of **Methyl 4-fluoro-2-methylbenzoate** and its characteristic NMR signals. This visualization aids in the assignment of peaks to specific protons and carbons within the molecule.

## Methyl 4-fluoro-2-methylbenzoate: Structure-NMR Correlation



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Caption: Correlation of the chemical structure of **Methyl 4-fluoro-2-methylbenzoate** with its <sup>1</sup>H and <sup>13</sup>C NMR signals.

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